Trihydroxyantimonite(III)
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Overview
Description
Antimonous acid, also known as trihydroxyantimony, is an inorganic compound with the chemical formula H₃SbO₃. It is a weak acid derived from antimony and is known for its role in various chemical reactions and industrial applications. Antimonous acid is typically encountered in the form of a white crystalline solid and is known for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Antimonous acid can be synthesized through the hydrolysis of antimony trichloride (SbCl₃) in water. The reaction is as follows:
SbCl3+3H2O→H3SbO3+3HCl
This reaction involves dissolving antimony trichloride in water, which leads to the formation of antimonous acid and hydrochloric acid as a byproduct .
Industrial Production Methods
Industrial production of antimonous acid typically involves the controlled hydrolysis of antimony trichloride under specific temperature and pH conditions to ensure the purity and yield of the product. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Antimonous acid undergoes various chemical reactions, including:
Oxidation: Antimonous acid can be oxidized to form antimony pentoxide (Sb₂O₅).
Reduction: It can be reduced to elemental antimony (Sb).
Substitution: Antimonous acid can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Antimony pentoxide (Sb₂O₅)
Reduction: Elemental antimony (Sb)
Substitution: Various substituted antimony compounds depending on the reagents used.
Scientific Research Applications
Antimonous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in pharmaceuticals and as a treatment for certain diseases.
Industry: Utilized in the production of flame retardants, semiconductors, and other industrial materials .
Mechanism of Action
The mechanism of action of antimonous acid involves its interaction with various molecular targets and pathways. It can act as a Lewis acid, accepting electron pairs from donor molecules. In biological systems, antimonous acid can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Antimony trioxide (Sb₂O₃): A common antimony compound used in flame retardants and as a catalyst.
Antimony pentoxide (Sb₂O₅): An oxidized form of antimony used in various industrial applications.
Antimony sulfate (Sb₂(SO₄)₃): Used in the doping of semiconductors and in the production of explosives and fireworks.
Uniqueness
Antimonous acid is unique due to its specific chemical structure and properties. Unlike antimony trioxide and antimony pentoxide, antimonous acid has hydroxyl groups that allow it to participate in a wider range of chemical reactions. Its ability to act as both an oxidizing and reducing agent makes it versatile in various chemical processes .
Properties
Molecular Formula |
H6O3Sb |
---|---|
Molecular Weight |
175.806 g/mol |
InChI |
InChI=1S/3H2O.Sb/h3*1H2; |
InChI Key |
GLQMDRJYEQDASO-UHFFFAOYSA-N |
SMILES |
O.O.O.[Sb] |
Canonical SMILES |
O.O.O.[Sb] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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